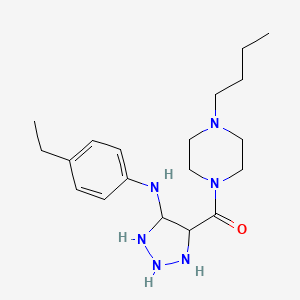

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

(4-butylpiperazin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N6O/c1-3-5-10-24-11-13-25(14-12-24)19(26)17-18(22-23-21-17)20-16-8-6-15(4-2)7-9-16/h6-9,17-18,20-23H,3-5,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQSSKPDHTEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with butylpiperazine under suitable conditions.

Coupling with the ethylphenyl group: The final step involves coupling the triazole-piperazine intermediate with an ethylphenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the piperazine or phenyl moieties.

Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is , with a molecular weight of 360.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that triazole derivatives can effectively induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. The presence of the piperazine and triazole groups contributes to its ability to interact with bacterial membranes and inhibit their growth. In vitro studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Compounds like 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine are being investigated for their potential as antidepressants and anxiolytics. Research has indicated that these compounds may act on serotonin receptors, thereby influencing mood and anxiety levels .

Material Science Applications

1. Polymer Chemistry

The incorporation of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine into polymer matrices has been explored for developing smart materials with enhanced properties. The triazole group can facilitate cross-linking in polymer networks, leading to improved mechanical strength and thermal stability .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery applications. Its piperazine structure can enhance solubility and bioavailability of poorly soluble drugs when used as a carrier in nanocarrier systems .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Key Observations :

- Triazole vs. Benzothiazole/Triazine: The 1,2,3-triazole core in the target compound differs from 1,2,4-triazoles (e.g., ) in ring stability and electronic properties.

- Piperazine Modifications : Replacing the butyl group on piperazine with a 3-methylphenyl () or chlorobenzyl () alters lipophilicity and receptor affinity. Piperazine derivatives are often optimized for CNS penetration or GPCR interactions .

- Substituent Effects : The 4-ethylphenyl group in the target compound may enhance hydrophobic interactions compared to nitro () or methoxy () substituents.

Physicochemical and Crystallographic Data

- Crystal Packing : Triazole-pyrimidine hybrids (e.g., ) form hydrogen-bonded networks (N–H···N, C–H···π) and π-π stacking (3.7–3.8 Å distances), which stabilize the solid-state structure and influence solubility .

- DFT Studies : Optimized geometries (B3LYP/6-311G(d,p)) for triazole derivatives align with experimental data, with HOMO-LUMO gaps (~4 eV) indicating moderate reactivity .

Biological Activity

The compound 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological effects. The structural formula can be represented as follows:

Key Features:

- Piperazine moiety : Contributes to the compound's receptor binding properties.

- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with a piperazine structure have been reported to possess antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The triazole ring is also associated with anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that similar piperazine derivatives showed promising results in inhibiting tumor growth in vitro .

The biological activity of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is thought to involve:

- Receptor antagonism : Similar compounds have been shown to act as antagonists at specific receptors, which may contribute to their therapeutic effects in inflammatory diseases .

- Enzyme inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes like acetylcholinesterase, leading to potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including triazole-containing compounds. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer potential of triazole derivatives, it was found that compounds similar to 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against MRSA | |

| Anticancer | Inhibits MCF-7 and A549 cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | Triazole-Piperazine | 0.5 | 0.2 |

| Related Triazole Compound A | Triazole | 0.8 | 0.15 |

| Related Piperazine Compound B | Piperazine | 1.0 | 0.25 |

Q & A

Q. How can the synthesis of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting reactive intermediates (e.g., 4-ethylphenylamine for coupling) and controlling reaction conditions. For example, copper-catalyzed azide-alkyne cycloaddition ("click chemistry") can generate the triazole core efficiently . Purification steps, such as column chromatography or recrystallization, should be tailored to remove byproducts like unreacted piperazine derivatives. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., butylpiperazine and ethylphenyl groups) and IR spectroscopy to confirm carbonyl (C=O) and triazole (C=N) bonds . High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity assessment, single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond angles and torsional strain in the triazole-piperazine moiety .

Q. How should researchers design initial biological screening assays for cytotoxicity or enzyme inhibition?

Methodological Answer: Use in vitro assays with cancer cell lines (e.g., MCF-7 or HeLa) and measure IC₅₀ values via MTT or SRB assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results. For enzyme inhibition (e.g., carbonic anhydrase), employ fluorometric or colorimetric kits to quantify activity changes at varying compound concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance pharmacological activity?

Methodological Answer: Systematically vary substituents on the piperazine (e.g., alkyl chain length) or triazole (e.g., electron-withdrawing groups) and test biological activity. For example, replacing the butyl group with a fluorophenyl moiety may improve target binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with receptors like σ₁ or cannabinoid CB₁, guiding rational design .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer: Compare assay conditions (e.g., cell line specificity, incubation time) across studies. For instance, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or metabolic stability. Validate findings using orthogonal assays (e.g., apoptosis markers vs. viability assays) and perform meta-analyses to identify trends in substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets, and how are these models validated experimentally?

Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model binding stability, while density functional theory (DFT) calculates electronic properties influencing reactivity. Validate predictions via site-directed mutagenesis of target proteins (e.g., altering key residues in the active site) or competitive binding assays with known inhibitors .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are intermediates stabilized?

Methodological Answer: Scale-up introduces issues like exothermic reactions or impurity accumulation. Use flow chemistry for controlled triazole formation and stabilize intermediates (e.g., 4-ethylphenyl isocyanate) under inert atmospheres. Lyophilization or salt formation (e.g., HCl salts) enhances stability of hygroscopic intermediates .

Data Analysis and Technical Challenges

Q. How do polymorphism or solvate formation impact crystallographic data interpretation?

Methodological Answer: Polymorphs (e.g., differing piperazine conformers) alter diffraction patterns. Use variable-temperature XRD to identify phase transitions. For solvates, TGA-DSC confirms solvent loss temperatures. SHELXL’s TWINABS corrects for twinning artifacts in complex crystal systems .

Q. What statistical methods are essential for interpreting dose-response data in pharmacological studies?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Replicate experiments ≥3 times to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.